

3-methylquinoline-8-sulfonyl chloride CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-methylquinoline-8-sulfonyl Chloride
Cat. No.:	B014797

[Get Quote](#)

An In-depth Technical Guide to **3-Methylquinoline-8-Sulfonyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-methylquinoline-8-sulfonyl chloride** (CAS No. 74863-82-4), a critical intermediate in pharmaceutical synthesis. The document elucidates the compound's physicochemical properties, explores detailed synthesis methodologies with a focus on chemical logic and safety, and details its primary applications, most notably as a key building block for the anticoagulant drug Argatroban. This guide is intended to serve as a practical resource for researchers and process chemists, offering field-proven insights into its handling, reactivity, and role in drug development.

Introduction: The Significance of a Versatile Heterocyclic Intermediate

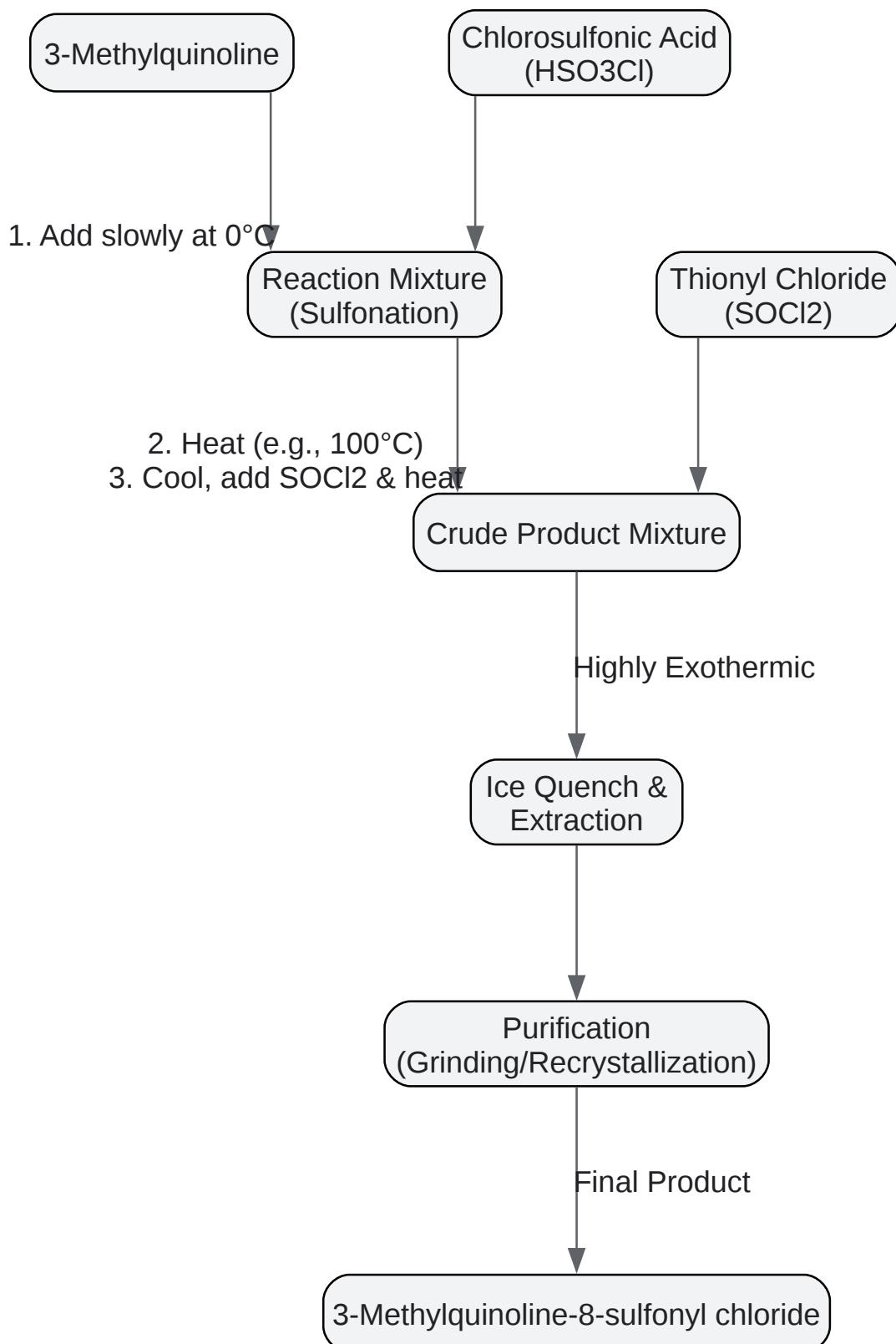
The quinoline scaffold, a bicyclic heterocycle composed of fused benzene and pyridine rings, is a cornerstone of medicinal chemistry.^[1] Its unique electronic properties and versatile substitution patterns have made it a privileged structure in a vast array of therapeutic agents, agrochemicals, and materials.^[1] Within this important class of compounds, **3-**

methylquinoline-8-sulfonyl chloride emerges as an intermediate of significant industrial value.

Its structure is characterized by two key features: the methyl group at the 3-position, which modulates lipophilicity and electronic properties, and the highly reactive sulfonyl chloride moiety at the 8-position.^[1] This sulfonyl chloride group is a potent electrophile, primed for nucleophilic attack, most commonly to form stable sulfonamide linkages—a common and vital functional group in many pharmaceutical compounds.^[1] The primary utility of this molecule, and the focus of this guide, is its role as a pivotal intermediate in the multi-step synthesis of Argatroban, a potent direct thrombin inhibitor.^{[2][3]}

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application in any synthetic workflow. **3-Methylquinoline-8-sulfonyl chloride** is typically a white to pale brown solid and is sensitive to moisture.^{[4][5]}

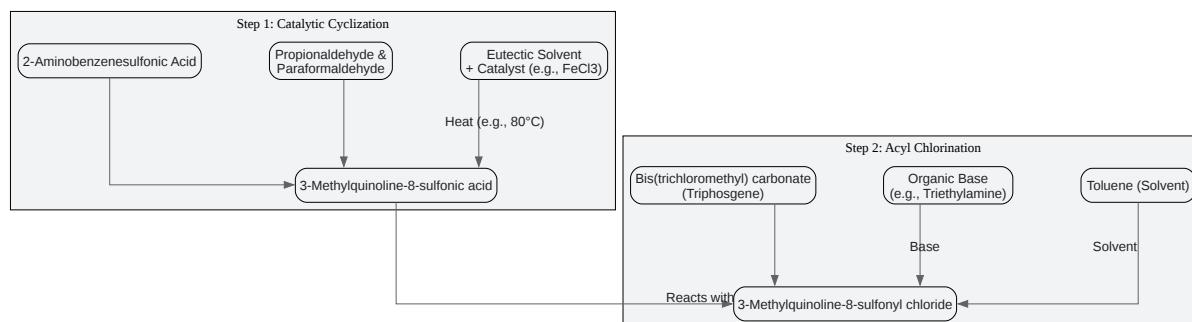

Property	Value	Source(s)
CAS Number	74863-82-4	[4] [6] [7] [8]
Molecular Formula	C ₁₀ H ₈ ClNO ₂ S	[4] [6] [8]
Molecular Weight	241.69 g/mol	[5] [6] [8]
Appearance	White to Pale Brown Solid	[4] [5]
Melting Point	158-159 °C	[4] [9]
Boiling Point	371.5 ± 27.0 °C (Predicted)	[4] [9]
Solubility	Chloroform (Slightly), Ethyl Acetate (Slightly)	[4]
Storage Conditions	Inert atmosphere, 2-8°C, Moisture Sensitive	[4] [10]
InChIKey	XCMAYGDQKTWICK-UHFFFAOYSA-N	[4] [8]

Synthesis Methodologies: A Tale of Two Routes

The synthesis of **3-methylquinoline-8-sulfonyl chloride** can be approached via several routes. Historically, direct chlorosulfonation of 3-methylquinoline was common. However, newer methods have been developed to improve yield, purity, and industrial scalability while minimizing hazardous byproducts.

Route 1: Direct Chlorosulfonation of 3-Methylquinoline

This is a classical and straightforward approach involving the electrophilic substitution of 3-methylquinoline with chlorosulfonic acid.


[Click to download full resolution via product page](#)

Caption: Workflow for direct chlorosulfonation of 3-methylquinoline.

While direct, this method often suffers from low yields (one procedure reports 18%) and the formation of isomers, particularly the 5-sulfonyl chloride derivative, which complicates purification.[3][4] The highly corrosive nature of chlorosulfonic acid and the vigorous quenching step also present significant handling challenges.[4]

Route 2: Modern Two-Step Synthesis from 2-Aminobenzenesulfonic Acid

To overcome the limitations of direct chlorosulfonation, a more elegant and efficient process has been developed, as outlined in patent literature.[11] This method builds the quinoline ring system with the sulfonic acid group already in place, ensuring perfect regioselectivity.

[Click to download full resolution via product page](#)

Caption: High-yield, two-step synthesis pathway.

This approach offers significant advantages:

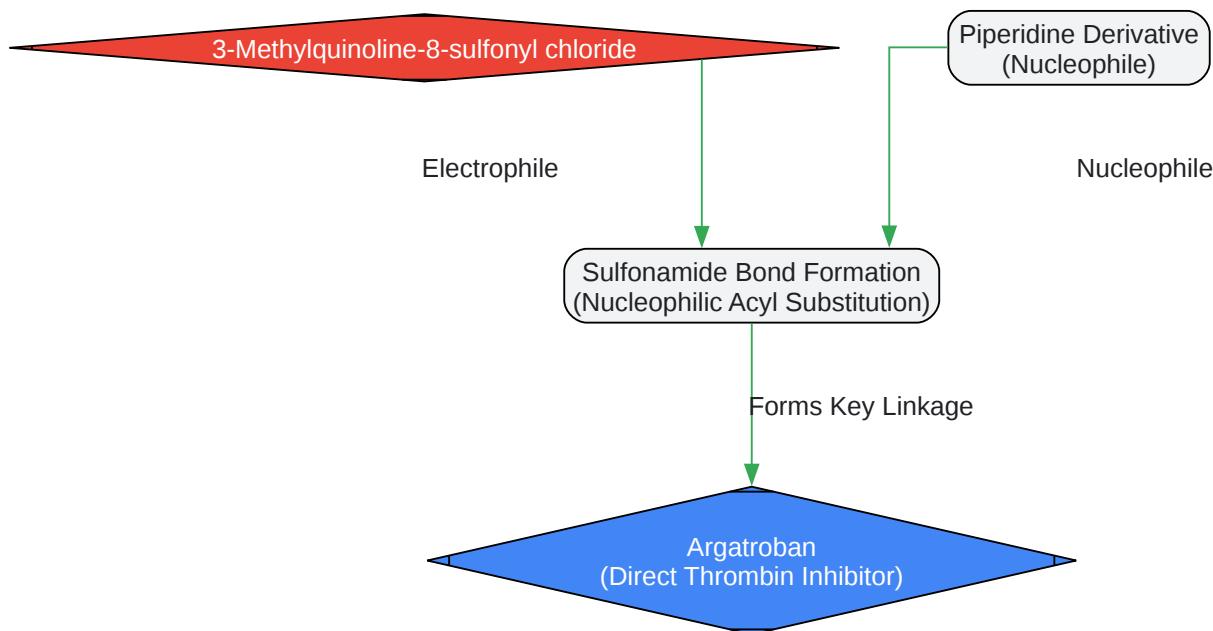
- High Regioselectivity: It avoids the formation of isomers, leading to a much purer product. [\[11\]](#)
- Improved Yield: Reported yields are significantly higher, around 74%.[\[12\]](#)
- Enhanced Safety: It avoids the use of large quantities of fuming chlorosulfonic acid and thionyl chloride in the primary step, instead using the solid, more easily handled triphosgene as the chlorinating agent.[\[11\]](#)

Detailed Experimental Protocol (Route 2)

The following protocol is a synthesized representation based on the high-yield methodology described in patent CN110872252A.[\[11\]](#)[\[12\]](#)

Step 1: Synthesis of 3-Methylquinoline-8-sulfonic acid

- System Setup: A reaction vessel is charged with a eutectic solvent (e.g., a 1:2 molar ratio of choline chloride and $ZnCl_2$).
- Initial Reaction: Propionaldehyde and paraformaldehyde are added to the solvent and reacted at a constant temperature of 40°C for approximately 5 hours.
 - Causality: This step pre-forms the carbon backbone required for the cyclization reaction.
- Cyclization: 2-Aminobenzenesulfonic acid and catalysts (e.g., a mixture of $FeCl_3$ and $SnCl_2$) are added. The mixture is then heated to 80°C for 7 hours.
 - Causality: This is a variation of the Doebner-von Miller reaction, where the aniline derivative cyclizes with the α,β -unsaturated aldehyde formed in situ from propionaldehyde and formaldehyde to build the quinoline ring system. The sulfonic acid group directs the cyclization and remains at the 8-position.
- Cooling: The reaction mixture is cooled to 25°C, yielding a solution containing the intermediate, 3-methylquinoline-8-sulfonic acid.


Step 2: Chlorination to 3-Methylquinoline-8-sulfonyl chloride

- Chlorinating Agent Addition: A solution of bis(trichloromethyl) carbonate (triphosgene) in toluene is added to the cooled reaction mixture from Step 1.
 - Causality: Triphosgene serves as a solid, safer source of phosgene, which is the active species that will convert the sulfonic acid to the sulfonyl chloride.
- Base Addition: The mixture is cooled in an ice bath, and an organic base such as triethylamine is added dropwise. The reaction is held at this temperature for 1 hour.
 - Causality: The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the chlorination to completion. Dropwise addition is critical to control the exothermic reaction.
- Warming: The reaction is allowed to warm to 40°C and is stirred for an additional 2 hours to ensure the reaction is complete.
- Work-up and Isolation: The vessel is cooled, and cold water is added to quench the reaction. The toluene layer is separated, washed with water, and concentrated under reduced pressure.
- Purification: The resulting crude product is recrystallized from toluene to yield off-white crystals of **3-methylquinoline-8-sulfonyl chloride** with a purity often exceeding 99%.[\[12\]](#)
 - Self-Validation: The purity of the final product should be confirmed by HPLC analysis and its identity verified by melting point and NMR spectroscopy.[\[2\]](#)[\[11\]](#)

Key Applications in Drug Development

The principal application of **3-methylquinoline-8-sulfonyl chloride** is as a key starting material for the synthesis of Argatroban.[\[1\]](#) Argatroban is a small-molecule direct thrombin inhibitor, used clinically as an anticoagulant, particularly in patients with heparin-induced thrombocytopenia (HIT).

The synthesis involves the reaction of the sulfonyl chloride with a complex piperidine carboxylic acid derivative. The electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic nitrogen of the piperidine ring, forming a highly stable sulfonamide bond.

[Click to download full resolution via product page](#)

Caption: Role in the synthesis of the anticoagulant Argatroban.

This reaction highlights the compound's value: it serves as a robust linker that connects the quinoline portion of the final drug to the rest of the pharmacophore. The resulting sulfonamide is metabolically stable and correctly orients the functional groups for optimal binding to the active site of the thrombin enzyme.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety and maintain its integrity.

- Hazards: It is classified as corrosive and can cause severe skin burns and serious eye damage.^{[8][10]} Contact with eyes is particularly dangerous.^[7]

- Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield.
- Moisture Sensitivity: The sulfonyl chloride moiety is readily hydrolyzed by water to the corresponding sulfonic acid. This will deactivate the compound for its intended use and release corrosive HCl gas. Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[4]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. Recommended storage is under an inert atmosphere at 2-8°C.[4][10]

Conclusion

3-Methylquinoline-8-sulfonyl chloride is more than just a chemical intermediate; it is an enabling tool for the construction of complex, life-saving pharmaceuticals. Its synthesis has evolved from lower-yielding classical methods to highly efficient, regioselective, and scalable industrial processes. For the drug development professional, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating novel therapeutics built upon the versatile quinoline scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 3. CN1935791A - Method for preparing 3-methyl quinolines-8-sulfochlorides - Google Patents [patents.google.com]
- 4. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CAS 74863-82-4 | 3-methylquinoline-8-sulfonyl chloride - Synblock [synblock.com]
- 7. 3-Methyl-8-quinolinesulfonyl Chloride | CAS 74863-82-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 3-methylquinoline-8-sulfonyl Chloride | C10H8ClNO2S | CID 3574807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 3-Methyl-8-quinolinesulphonyl chloride | 74863-82-4 [sigmaaldrich.com]
- 11. CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 12. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [3-methylquinoline-8-sulfonyl chloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014797#3-methylquinoline-8-sulfonyl-chloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

